An In-depth Technical Guide to 6-Chloroquinolin-3-amine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 6-Chloroquinolin-3-amine: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 6-Chloroquinolin-3-amine (CAS No. 1051372-60-1), a heterocyclic building block of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, synthetic routes, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors.
Core Compound Identification and Properties
6-Chloroquinolin-3-amine is a substituted quinoline derivative. The strategic placement of the chlorine atom and the amino group on the quinoline scaffold makes it a versatile intermediate for the synthesis of a diverse range of biologically active molecules.
Chemical and Physical Data
A summary of the key physicochemical properties of 6-Chloroquinolin-3-amine and the closely related 6-Chloroquinoline is presented below for comparative purposes.
| Property | 6-Chloroquinolin-3-amine | 6-Chloroquinoline |
| CAS Number | 1051372-60-1[1][2] | 612-57-7 |
| Molecular Formula | C₉H₇ClN₂ | C₉H₆ClN |
| Molecular Weight | 178.62 g/mol [3] | 163.60 g/mol |
| Appearance | Light yellow to brown solid | Beige to brown crystals[4] |
| Melting Point | Not available | 41-43 °C[4] |
| Boiling Point | Not available | 126-127 °C at 10 mmHg[4] |
| Solubility | Insoluble in water[4] | Insoluble in water[4] |
Spectral Data
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¹H NMR: Spectral data is available and can be accessed through various chemical databases.[5][6]
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IR Spectroscopy: The infrared spectrum of 6-chloroquinoline shows characteristic peaks corresponding to C-H stretching of the aromatic ring in the range of 3006–3070 cm⁻¹, and C-Cl stretching modes have been observed at 351, 607, and 637 cm⁻¹.[7] A general IR absorption table can be a useful reference.[8]
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Mass Spectrometry (GC-MS): The mass spectrum of 6-chloroquinoline shows a molecular ion peak corresponding to its molecular weight.[9][10]
Synthesis and Reactivity
The synthesis of 6-Chloroquinolin-3-amine can be approached through several synthetic strategies, often involving the construction of the quinoline ring system followed by the introduction of the amino group. A plausible synthetic pathway involves the amination of a suitable precursor, such as a di-halogenated quinoline.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
A highly effective method for the synthesis of aminoquinolines is the Palladium-catalyzed Buchwald-Hartwig amination.[11][12] This reaction allows for the selective formation of a C-N bond. A potential route to 6-Chloroquinolin-3-amine could start from 3-bromo-6-chloroquinoline.
Caption: Proposed synthesis of 6-Chloroquinolin-3-amine via Buchwald-Hartwig amination.
Experimental Protocol: Conceptual Step-by-Step Methodology
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Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-6-chloroquinoline, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
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Addition of Reagents: Add a suitable solvent (e.g., dry dioxane) followed by the ammonia source (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide).
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Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield 6-Chloroquinolin-3-amine.
-
Hydrolysis (if necessary): If an ammonia equivalent like benzophenone imine is used, a subsequent acidic hydrolysis step is required to deprotect the amino group.
Chemical Reactivity
The reactivity of the 6-chloroquinoline scaffold is influenced by the electronic properties of the quinoline ring and the nature of the substituents.[13]
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen atom activates the ring towards nucleophilic attack.[13] The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, a reaction that is fundamental to the derivatization of this scaffold.[13]
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Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 6-position.[14]
Applications in Drug Discovery
The 6-chloroquinoline moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy.[15][16]
Role as a Scaffold for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[15] The 6-chloroquinoline core serves as an excellent starting point for developing ATP-competitive kinase inhibitors.[15]
-
Mimicry of ATP: The rigid heterocyclic system of the quinoline ring can effectively mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of various kinases.[15][16]
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Enhanced Binding Affinity: The chlorine atom at the 6-position can enhance the binding affinity of the inhibitor to the target kinase through halogen bonding and can also improve the overall pharmacokinetic profile of the compound.[15][16]
-
Structural Diversification: The quinoline ring provides multiple sites for chemical modification, allowing for the systematic optimization of potency, selectivity, and drug-like properties.[15]
Targeting Key Signaling Pathways
Kinase inhibitors derived from the 6-chloroquinoline scaffold often target crucial signaling pathways implicated in cancer cell growth, proliferation, and survival. A prominent example is the PI3K/Akt/mTOR signaling pathway.
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